molecular formula C18H25NO5S2 B3009336 1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one CAS No. 1705783-74-9

1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one

Cat. No. B3009336
M. Wt: 399.52
InChI Key: OSBYVNYOKMNGAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one is a useful research compound. Its molecular formula is C18H25NO5S2 and its molecular weight is 399.52. The purity is usually 95%.
BenchChem offers high-quality 1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Rh(I)-Catalyzed Reactions

The Rh(I)-catalyzed Pauson–Khand reaction (PKR) using derivatives of 1-phenylsulfonyl and azabicyclo[3.2.1]octane highlights the potential of this compound in organic synthesis. These reactions produce bicyclic compounds, indicating the versatility of such compounds in chemical transformations (Inagaki, Kawamura, & Mukai, 2007).

Muscarinic Receptor Ligands

Compounds similar to the one have been studied as ligands for the muscarinic acetylcholinergic receptor (mAChR). These studies focus on the binding affinity and subtype specificity of various stereoisomers to mAChR, offering insights into receptor-ligand interactions and potential applications in neuroscience (McPherson et al., 1995).

Atom-Transfer Radical Cyclizations

Research involving methyl 2-iodo-2-(phenylsulfonyl)-4-pentenoate and its reaction with N-BOC-allylamine to form substituted 3-azabicyclo[3.3.0]octanes demonstrates the use of azabicyclo[3.2.1]octane derivatives in radical cyclizations. This can lead to the synthesis of complex molecular structures, useful in various chemical syntheses (Flynn, Zabrowski, & Nosal, 1992).

Antagonists of C-C Chemokine Receptor 5 (CCR5)

A series of sulfonamide derivatives incorporating azabicyclo[3.2.1]octane and phenyl-propyl scaffolds show promise as antagonists of CCR5, which is involved in HIV-1 cell entry. This suggests potential applications in developing novel antiviral agents (Supuran, 2011).

Crystal Structure Characterization

The crystal structure of compounds including azabicyclo[3.2.1]octane derivatives has been analyzed, revealing details about their molecular conformations. Such studies are crucial for understanding the physical and chemical properties of these compounds (Yang et al., 2008).

Synthesis of Optically Active Derivatives

Research into the synthesis of optically active derivatives based on azabicyclo[3.2.1]octane, as seen in the study of perhydrofuro[2,3-b]furan derivatives, demonstrates the compound's utility in creating biologically active molecules (Uchiyama et al., 2001).

1,3-Dipolar Cycloadditions

The compound's utility in 1,3-dipolar cycloadditions, producing bicyclic olefins, further exemplifies its value in synthetic chemistry (Taniguchi, Ikeda, & Imoto, 1978).

properties

IUPAC Name

1-(3-methylsulfonyl-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-methylsulfonylphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO5S2/c1-25(21,22)16-8-3-13(4-9-16)5-10-18(20)19-14-6-7-15(19)12-17(11-14)26(2,23)24/h3-4,8-9,14-15,17H,5-7,10-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSBYVNYOKMNGAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CC2CCC(C1)N2C(=O)CCC3=CC=C(C=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.